Calusterone

Catalog No.
S522531
CAS No.
17021-26-0
M.F
C21H32O2
M. Wt
316.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calusterone

CAS Number

17021-26-0

Product Name

Calusterone

IUPAC Name

(7S,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

InChI

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

IVFYLRMMHVYGJH-PVPPCFLZSA-N

SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C

Solubility

INSOL IN WATER, FREELY SOL IN ALCOHOL

Synonyms

Calusterone; Calusterona; Calusteronum; Dimethyltestosterone; Methosarb

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C

Isomeric SMILES

C[C@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C

Description

The exact mass of the compound Calusterone is 316.2402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, freely sol in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88536. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens - Testosterone - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calusterone is a synthetic androgenic steroid with the chemical formula C21H32O2. It is classified as a 17-alkylated steroid, which allows it to be orally active. Calusterone is known for its ability to significantly decrease the binding capacity of estradiol-17beta to specific uterine receptors, showcasing its potential in influencing estrogen metabolism. This compound has been utilized therapeutically in postmenopausal women with metastatic breast cancer, where it enhances the effectiveness of cytotoxic chemotherapy by acting as a potent hormonal agent .

Typical of steroid compounds:

  • Oxidation: Calusterone can be oxidized to form various ketones and other derivatives, which can affect its biological activity and pharmacokinetics .
  • Hydrolysis: The compound may also undergo hydrolysis, leading to the formation of different metabolites that can exhibit varying degrees of activity .
  • Conjugation: Calusterone may be conjugated with glucuronic acid or sulfate, which can facilitate its excretion and alter its biological effects .

Calusterone exhibits significant biological activity as an androgen. Its primary actions include:

  • Androgenic Effects: Promotes the development of masculine characteristics and influences hair growth patterns on the scalp and body .
  • Estrogen Modulation: By decreasing estradiol binding, Calusterone alters estrogen metabolism, which may be beneficial in certain therapeutic contexts, particularly in hormone-sensitive cancers .
  • Anabolic Properties: It has been noted for its anabolic effects, which can enhance muscle mass and strength, making it a compound of interest in both medical and athletic contexts .

The synthesis of Calusterone typically involves multiple steps:

  • Starting Material: The synthesis often begins with a precursor steroid such as testosterone.
  • Alkylation: The introduction of alkyl groups at the 17-position is crucial for its oral bioactivity.
  • Functional Group Modifications: Subsequent reactions may involve oxidation or reduction steps to achieve the desired functional groups characteristic of Calusterone.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity for therapeutic use .

Calusterone has several applications across different fields:

  • Medical Use: Primarily used in the treatment of metastatic breast cancer in postmenopausal women, enhancing the efficacy of chemotherapy regimens .
  • Sports Medicine: Due to its anabolic properties, it is tested in sports screening for banned substances, highlighting its relevance in anti-doping efforts .
  • Research: Investigated for its potential effects on lipid metabolism and reproductive health due to its interactions with steroid receptors .

Studies on Calusterone's interactions reveal important insights:

  • Drug Interactions: Calusterone may interact with other medications metabolized by liver enzymes, potentially altering their effectiveness or toxicity .
  • Hormonal Interactions: Its ability to modulate estrogen levels suggests that it could interact with other hormonal therapies, necessitating careful monitoring during combined treatments .
  • Metabolic Pathways: Research shows that Calusterone influences lipid metabolism pathways, which could have implications for managing metabolic disorders .

Calusterone shares structural and functional similarities with several other androgenic steroids. Here are some notable comparisons:

Compound NameChemical FormulaKey CharacteristicsUniqueness
TestosteroneC19H28O2Primary male sex hormone; anabolic propertiesNatural hormone; precursor to many steroids
NandroloneC18H26O2Anabolic steroid; less androgenic than testosteroneUsed in medicine for anemia and osteoporosis
MethandrostenoloneC20H28O2Strong anabolic effects; popular among athletesKnown for rapid muscle gain
StanozololC21H32N2OAnabolic steroid; commonly used in veterinary medicineUnique nitrogen atom enhances anabolic effects

Calusterone's distinct structural features, particularly its 17-alkylation, set it apart from these compounds, allowing for unique pharmacological profiles and applications in both medical and performance-enhancing contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone
WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

316.240230259 g/mol

Monoisotopic Mass

316.240230259 g/mol

Heavy Atom Count

23

Taste

TASTELESS

LogP

log Kow = 4.1 (est)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

127-129 °C
128 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0678G6Q58A

Drug Indication

An anabolic steroid which can theoretically aid in restauration and buildup of certain tissues, especially muscle. It is similar to synthetic testosterone and is still in early investigation. It was also investigated for use as a treatment for metastatic breast cancer.

Therapeutic Uses

Antineoplastic Agents
Has very weak androgenic actions yet is relatively potent in palliation of metastatic breast carcinoma. ... It is not used for androgenic therapy.
Calusterone has been reported by some investigators to be somewhat more effective than other androgens, but insufficient comparative studies have been performed.

Pharmacology

Calusterone is a 17-alkylated orally active androgenic steroid. Calusterone may alter the metabolism of estradiol and reduce estrogen production. Calusterone has been investigated for possible antitumor properties.
Calusterone is a 17-alkylated orally active androgenic steroid. Calusterone may alter the metabolism of estradiol and reduce estrogen production. (NCI04)

Mechanism of Action

The effects of calusterone in humans most likely occur by way of two main mechanisms: by activation of the androgen receptor, and by conversion to estradiol and activation of certain estrogen receptors. Using testosterone as the prime example, free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

9.1X10-9 mm Hg at 25 °C (est)

Other CAS

17021-26-0

Wikipedia

Calusterone

Drug Warnings

Use of androgens to enhance athletic performance is illegal. Increases in muscle mass and muscle strength can be sufficient to enhance athletic performance. However, the risk of unwanted effects, such as suppression of spermatogenesis, testicular atrophy, menstrual disturbances, virilization in females, peliosis hepatis (hepatic parenchymal injury), hepatotoxicity, potential adverse effects on cardiovascular health, and development of hepatic cancer, counter athletic benefits received from androgens and make their use in athletes inappropriate. Furthermore, behavioral disturbances, including aggressive or violent behavior, have been reported with supraphysiological self-administered doses in athletics. /Androgens/

Methods of Manufacturing

Preparation: Campbell, Babcock, US 3029263; US 3341557 (1962, 1967 both to Upjohn)
REPORTED TO BE BY REDUCTION OF 6-DEHYDRO-7,17ALPHA-DIMETHYLTESTOSTERONE.

General Manufacturing Information

FDA withdrawal of approval of new drug application (NDA) effective Sept 17, 2001. The holder of the application notified the FDA Department of Health and Human Services in writing that the drug product is no longer marketed and requested that the approval of the application be withdrawn. Application number: NDA 17-383; Drug: Methosarb (calusterone) tablets; Applicant: The Upjohn Col, 7000 Portage Rd., Kalamazoo, Michigan 49001.
While data specific to calusterone were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes calusterone as an anabolic steroid
Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.

Stability Shelf Life

Stable in light and air

Dates

Modify: 2024-02-18
1: Zhang YZ, Liu X, Zhang CJ, Ye L. [Studies on urinary metabolites of calusterone in man]. Yao Xue Xue Bao. 1993;28(12):918-23. Chinese. PubMed PMID: 8030416.
2: Choo HY, Kwon OS, Park J. Quantitative determination of stanozolol and its metabolite in urine by gas chromatography/mass spectrometry. J Anal Toxicol. 1990 Mar-Apr;14(2):109-12. PubMed PMID: 2325376.
3: Porcellini A, Manna A, Grilli G, Rizzoli V, Shadduck RK. The effects of calusterone on hemopoiesis in mice after busulfan-induced suppression of hemopoietic stem cells. J Lab Clin Med. 1981 Jun;97(6):801-11. PubMed PMID: 6453178.
4: Novak E, Hendrix JW, Chen TT, Seckman CE, Royer GL, Pochi PE. Sebum production and plasma testosterone levels in man after high-dose medroxyprogesterone acetate treatment and androgen administration. Acta Endocrinol (Copenh). 1980 Oct;95(2):265-70. PubMed PMID: 6449127.
5: Salmon SE, Jones SE. [Combination of adriamycin and cyclophosphamide (alone or with other substances) in the treatment of breast cancer]. Onkologie. 1979 Apr;2(2):45-52. German. PubMed PMID: 93257.
6: Rizzoli V, Porcellini A, Manna A, Shadduck RK, Pigoli G, Butturini U. [Effect of calusterone on the stem cell compartment after suppression with busulfan in mice]. Ateneo Parmense Acta Biomed. 1979;50(1):27-33. Italian. PubMed PMID: 162174.
7: Lloyd RE, Jones SE, Salmon SE. Comparative trial of low-dose adriamycin plus cyclophosphamide with or without additive hormonal therapy in advanced breast cancer. Cancer. 1979 Jan;43(1):60-5. PubMed PMID: 153787.
8: Brodkin RA, Cooper MR. Calusterone. Ann Intern Med. 1978 Dec;89(6):945-8. Review. PubMed PMID: 152592.
9: Di Carlo F, Conti G, Reboani C. Interference of gestagens and androgens with rat uterine oestrogen receptors. J Endocrinol. 1978 Apr;77(1):49-55. PubMed PMID: 147913.
10: Robustelli Della Cuna G, Bernardo G, Strada MR. [Calusterone (7-beta, 17-alpha-dimethyltestosterone) in the palliative treatment of advanced breast cancer]. Minerva Med. 1977 Oct 31;68(52):3555-63. Italian. PubMed PMID: 74052.
11: Tso SC, Chan TK, Todd D. Aplastic anaemia: a study of prognosis and the effect of androgen therapy. Q J Med. 1977 Oct;46(184):513-29. PubMed PMID: 594300.
12: de Matteis A, Perrone V, Marone A. [Clinical considerations on the use of a new synthetic androgen, Calusterone, in the treatment of advanced breast cancer]. Minerva Med. 1977 Jul 28;68(36):2499-504. Italian. PubMed PMID: 142218.
13: Zumoff B, Levin J, Bradlow HL, Hellman L. The effect of 7beta, 17alpha-dimethyltestosterone (calusteron) on testosterone metabolism in women with advanced breast cancer. J Clin Endocrinol Metab. 1977 Jun;44(6):1203-5. PubMed PMID: 141459.
14: Aslam J, Maxwell I. Calusterone therapy for advanced breast cancer. Cancer Treat Rep. 1977 May-Jun;61(3):371-3. PubMed PMID: 141327.
15: Fukushima DK, Zumoff B, Bulkin W, Hellman L. Effect of 7beta, 17alpha-dimethyltestosterone (calusterone) on cortisol metabolism in women with advanced breast cancer. J Clin Endocrinol Metab. 1976 Jul;43(1):38-45. PubMed PMID: 133118.
16: Horn H, Erlichman I, Levij IS. Anti-tumour efficacy of calusterone against DMBA-induced rat mammary adenocarcinoma in vivo and in organ culture. Br J Cancer. 1976 Mar;33(3):336-41. PubMed PMID: 131571; PubMed Central PMCID: PMC2024972.
17: Falkson G, Falkson HC. Letter: Calusterone (NSC-88536) in advanced breast cancer. Cancer Treat Rep. 1976 Mar;60(3):220-1. PubMed PMID: 130973.
18: Fishman J, Hellman L. 7beta,17alpha-Dimethyltestosterone (calusterone)-induced changes in the metabolism, production rate, and excretion of estrogens in women with breast cancer: a possible mechanism of action. J Clin Endocrinol Metab. 1976 Feb;42(2):365-9. PubMed PMID: 131130.
19: Horn Y, Roof B. Male breast cancer: two cases with objective regressions from calusterone (7 alpha, 17 beta-dimethyltestosterone) after failure of orchiectomy. Oncology. 1976;33(4):188-91. PubMed PMID: 190574.
20: Rosso R, Brema F, Porcile GF, Santi L. [Antitumoral activity of calusterone in advanced mammary carcinoma (author's transl)]. Tumori. 1976 Jan-Feb;62(1):79-84. Italian. PubMed PMID: 138231.

Explore Compound Types